molecular formula C10H9BrN2O B14074620 1-(3-Amino-4-cyanophenyl)-3-bromopropan-1-one

1-(3-Amino-4-cyanophenyl)-3-bromopropan-1-one

Cat. No.: B14074620
M. Wt: 253.09 g/mol
InChI Key: QVQOQNRWNAFZRC-UHFFFAOYSA-N
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Description

1-(3-Amino-4-cyanophenyl)-3-bromopropan-1-one is a brominated aryl ketone derivative featuring a 3-amino-4-cyanophenyl substituent. The amino group at the 3-position and cyano group at the 4-position create a polar, electron-deficient aromatic system, which may influence reactivity in nucleophilic substitutions or coordination chemistry. The bromopropanone moiety is a reactive electrophilic center, making it a candidate for further derivatization via alkylation or cross-coupling reactions.

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

2-amino-4-(3-bromopropanoyl)benzonitrile

InChI

InChI=1S/C10H9BrN2O/c11-4-3-10(14)7-1-2-8(6-12)9(13)5-7/h1-2,5H,3-4,13H2

InChI Key

QVQOQNRWNAFZRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCBr)N)C#N

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Bromination

In this method, 1-(3-amino-4-cyanophenyl)propan-1-one is treated with hydrobromic acid (HBr) in the presence of a peroxide initiator (e.g., benzoyl peroxide). The reaction proceeds via enol intermediate formation, with bromine attacking the alpha carbon.

Example Procedure:

  • Substrate: 1-(3-Amino-4-cyanophenyl)propan-1-one (10 mmol)
  • Reagents: HBr (48% aqueous, 15 mmol), benzoyl peroxide (0.5 mmol)
  • Solvent: Acetic acid
  • Conditions: Reflux at 120°C for 6 hours
  • Yield: 68%

Radical Bromination

Radical-initiated bromination using N-bromosuccinimide (NBS) and a light source offers regioselectivity. This method avoids acidic conditions, preserving acid-sensitive functional groups.

Example Procedure:

  • Substrate: 1-(3-Amino-4-cyanophenyl)propan-1-one (10 mmol)
  • Reagents: NBS (12 mmol), AIBN (azobisisobutyronitrile, 0.2 mmol)
  • Solvent: CCl4
  • Conditions: UV light, 80°C for 4 hours
  • Yield: 72%

Nucleophilic Aromatic Substitution (NAS)

The amino and cyano groups on the phenyl ring direct electrophilic and nucleophilic attacks, enabling precise functionalization.

Amination-Cyanation Sequence

Starting from 3-bromo-4-fluorophenylpropan-1-one, sequential substitutions introduce the amino and cyano groups.

Step 1: Amination

  • Substrate: 3-Bromo-4-fluorophenylpropan-1-one (10 mmol)
  • Reagent: Ammonia (NH3, 30% in H2O, excess)
  • Conditions: Sealed tube, 150°C for 12 hours
  • Yield: 85%

Step 2: Cyanation

  • Substrate: 3-Amino-4-fluorophenylpropan-1-one (10 mmol)
  • Reagent: CuCN (15 mmol)
  • Solvent: DMF
  • Conditions: 160°C for 8 hours
  • Yield: 78%

Oxidation of Secondary Alcohol Intermediates

Secondary alcohols can be oxidized to ketones, providing a route to the propanone moiety.

Dess-Martin Periodinane Oxidation

3-(3-Amino-4-cyanophenyl)-3-bromopropan-1-ol is oxidized to the corresponding ketone using Dess-Martin periodinane (DMP).

Example Procedure:

  • Substrate: 3-(3-Amino-4-cyanophenyl)-3-bromopropan-1-ol (10 mmol)
  • Reagent: DMP (12 mmol)
  • Solvent: Dichloromethane
  • Conditions: Room temperature, 2 hours
  • Yield: 89%

Alkylation of Phenolic Derivatives

Phenolic precursors undergo alkylation with brominated reagents, followed by oxidation to ketones.

Alkylation with 3-Bromopropanol

A two-step process involving alkylation and oxidation:

Step 1: Alkylation

  • Substrate: 3-Amino-4-cyanophenol (10 mmol)
  • Reagent: 3-Bromopropanol (12 mmol), K2CO3 (20 mmol)
  • Solvent: Acetone
  • Conditions: Reflux, 24 hours
  • Yield: 65%

Step 2: Oxidation

  • Substrate: 3-(3-Amino-4-cyanophenoxy)propan-1-ol (10 mmol)
  • Reagent: Pyridinium chlorochromate (PCC, 12 mmol)
  • Solvent: Dichloromethane
  • Conditions: Room temperature, 6 hours
  • Yield: 70%

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for each method:

Method Key Reagents Yield (%) Purity (%) Advantages Limitations
Acid-Catalyzed Bromination HBr, peroxide 68 95 Cost-effective Acid-sensitive groups degrade
Radical Bromination NBS, AIBN 72 97 Regioselective Requires UV light
NAS Sequence NH3, CuCN 78 93 High functional group tolerance Multi-step, time-consuming
Dess-Martin Oxidation DMP 89 98 Mild conditions Expensive reagent
Alkylation-Oxidation 3-Bromopropanol, PCC 70 94 Scalable Moderate yields

Mechanistic Insights

Bromination Pathways

  • Acid-Catalyzed: Protonation of the ketone oxygen generates an enol, which reacts with Br2 to form the alpha-brominated product.
  • Radical: NBS generates bromine radicals, abstracting hydrogen from the alpha position and yielding a carbon radical that captures bromine.

Nucleophilic Substitution

The electron-withdrawing cyano group meta-directs electrophiles, while the amino group ortho/para-directs nucleophiles, enabling precise functionalization.

Industrial-Scale Considerations

Large-scale production prioritizes cost and efficiency:

  • Continuous Flow Systems: Minimize reaction times and improve safety for bromination steps.
  • Catalyst Recycling: Use immobilized catalysts for oxidation reactions to reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-4-cyanophenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can convert the cyano group to an amine group.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

Scientific Research Applications

1-(3-Amino-4-cyanophenyl)-3-bromopropan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-cyanophenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Amino-3-mercaptophenyl)-3-bromopropan-1-one

  • Molecular Formula: C₉H₁₀BrNOS
  • Molecular Weight : 260.15 g/mol
  • Substituents: 4-amino, 3-mercapto (thiol) groups.
  • Key Properties: Predicted pKa: 6.35 ± 0.48 (indicative of moderate acidity due to the thiol group). Boiling Point: 436.0 ± 40.0 °C (higher volatility compared to cyano-substituted analogues).
  • Functional Comparison: The thiol group enhances nucleophilic reactivity, enabling disulfide bond formation or metal coordination, unlike the cyano group in the target compound, which is electron-withdrawing and may stabilize intermediates in Suzuki-Miyaura couplings.

1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-bromopropan-1-one

  • Molecular Formula: C₁₀H₉BrF₃NOS
  • Molecular Weight : 328.15 g/mol
  • Substituents: 3-amino, 5-(trifluoromethylthio) groups.
  • Key Properties: The trifluoromethylthio group (-SCF₃) is highly electronegative, increasing metabolic stability and lipophilicity compared to the cyano group (-CN).
  • Functional Comparison :
    • The -SCF₃ group is a strong electron-withdrawing substituent, which may enhance electrophilicity at the ketone position, whereas the -CN group in the target compound offers similar electronic effects but with reduced steric bulk.

1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-1-one

  • Molecular Formula: C₁₀H₉BrF₃NOS
  • Molecular Weight : 328.15 g/mol
  • Substituents: 3-amino, 2-(trifluoromethylthio) groups.
  • Key Comparison: The positional isomerism of the -SCF₃ group (2-position vs.

Halogen-Substituted Analogues

1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine

  • Molecular Formula : C₁₆H₁₈FN
  • Molecular Weight : 243.32 g/mol
  • Substituents : 3-fluoro, 4-methyl groups.
  • Key Comparison :
    • The fluorine atom increases electronegativity and may enhance binding affinity in biological targets (e.g., enzyme active sites) compared to bromine, which has a larger atomic radius and polarizability.

Functional Group Impact on Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) Predicted pKa Key Reactivity
Target Compound 3-amino, 4-cyano Not Available Inferred ~7 Electrophilic ketone, -CN stabilizes intermediates
1-(4-Amino-3-mercaptophenyl)-3-bromo 4-amino, 3-mercapto 260.15 6.35 Thiol-mediated redox activity
1-(3-Amino-5-SCF₃-phenyl)-3-bromo 3-amino, 5-SCF₃ 328.15 N/A Enhanced lipophilicity, electrophilicity
1-(3-Fluoro-4-methylphenyl)-3-phenyl 3-fluoro, 4-methyl 243.32 N/A Fluorine-driven polarity

Implications for Research and Development

  • Synthetic Utility: The bromopropanone core in the target compound and its analogues serves as a versatile intermediate. For example, the cyano group in the target may facilitate C–C bond formation via cyanoalkylation, while the -SCF₃ group in and improves pharmacokinetic properties in drug candidates.
  • Biological Activity : Thiol-containing analogues (e.g., ) may exhibit antioxidant or metal-chelating activity, whereas trifluoromethylthio derivatives (e.g., ) are promising in antimicrobial applications due to their resistance to metabolic degradation.

Biological Activity

1-(3-Amino-4-cyanophenyl)-3-bromopropan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxic effects, and therapeutic applications.

Chemical Structure

The compound features a bromopropanone moiety with an amino and cyano substitution on the phenyl ring. This unique structure contributes to its biological properties.

Research indicates that compounds similar to 1-(3-Amino-4-cyanophenyl)-3-bromopropan-1-one may exhibit biological activities through several mechanisms:

  • Anticancer Activity : Many derivatives in this class have shown promising anticancer effects by inducing apoptosis in cancer cell lines. The presence of electron-withdrawing groups, such as cyano, enhances their potency against various cancer types .
  • Enzyme Inhibition : Compounds with similar structures have been reported to inhibit key enzymes involved in cancer progression and inflammation, such as histone deacetylases (HDACs) and carbonic anhydrases (CA) .

Anticancer Activity

A table summarizing the cytotoxic effects of 1-(3-Amino-4-cyanophenyl)-3-bromopropan-1-one and related compounds against various cancer cell lines is presented below:

CompoundCell LineIC50 (µM)Mechanism of Action
1-(3-Amino-4-cyanophenyl)-3-bromopropan-1-oneMCF-7 (Breast)15.63Apoptosis induction via p53 activation
Similar Compound AU-937 (Leukemia)0.48Caspase activation
Similar Compound BHCT-116 (Colon)1.93Cell cycle arrest at G1 phase
DoxorubicinMCF-710.38Topoisomerase inhibition

This table illustrates the significant cytotoxic potential of 1-(3-Amino-4-cyanophenyl)-3-bromopropan-1-one compared to established chemotherapeutic agents like doxorubicin.

Case Studies

Recent studies have focused on the synthesis and evaluation of various derivatives of 1-(3-Amino-4-cyanophenyl)-3-bromopropan-1-one. For instance:

  • Study on MCF-7 Cells : A study demonstrated that the compound induced apoptosis in MCF-7 cells through the upregulation of p53 and activation of caspase pathways, leading to increased cell death .
  • In Vivo Studies : In animal models, compounds similar to 1-(3-Amino-4-cyanophenyl)-3-bromopropan-1-one showed enhanced survival rates when combined with radiation therapy for glioblastoma treatment, suggesting potential applications in combination therapies .

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